molecular formula C23H20O6 B1670207 Dehydrorotenone CAS No. 3466-09-9

Dehydrorotenone

Cat. No.: B1670207
CAS No.: 3466-09-9
M. Wt: 392.4 g/mol
InChI Key: GFERNZCCTZEIET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dehydrorotenone is a naturally occurring rotenoid, a class of compounds known for their potent biological activities. It is derived from plants belonging to the Leguminosae family, particularly from the genera Lonchocarpus, Millettia, Tephrosia, and Derris. This compound is recognized for its pesticidal and piscicidal properties, making it a valuable compound in agricultural and environmental management .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dehydrorotenone can be synthesized through the catalytic hydrogenation of l-dihydrothis compound. This process involves the reduction of the double bonds in the parent compound, leading to the formation of this compound . Another method involves the cyclization of methyl derrisate and methyl deguelate using sodium ethoxide, which yields this compound and dehydrodeguelin .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of rotenoids from plant sources. The extraction process includes solvent extraction followed by purification using chromatographic techniques. The extracted rotenoids are then subjected to chemical modifications to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: Dehydrorotenone undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include dihydrorotenone, dehydrodeguelin, and other substituted derivatives .

Mechanism of Action

Dehydrorotenone exerts its effects primarily by inhibiting mitochondrial complex I, also known as NADH-ubiquinone oxidoreductase. This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species. Additionally, this compound induces apoptosis in human plasma cells by triggering endoplasmic reticulum stress and activating the p38 signaling pathway .

Comparison with Similar Compounds

  • Rotenone
  • Deguelin
  • Tephrosin
  • Rotenolone

Comparison: Dehydrorotenone shares structural similarities with other rotenoids such as rotenone and deguelin. it is unique in its specific inhibitory effects on mitochondrial complex I and its ability to induce apoptosis through endoplasmic reticulum stress. Unlike rotenone, which is widely used as a pesticide, this compound’s applications are more focused on research due to its potent biological activities and potential toxicity .

Biological Activity

Dehydrorotenone, an oxidation product of rotenone, has garnered attention for its biological activity, particularly in the context of neurotoxicity, anti-inflammatory effects, and potential therapeutic applications. This article synthesizes findings from diverse sources to provide a comprehensive overview of this compound's biological activities.

This compound (C17_{17}H16_{16}O3_{3}) is a key derivative of rotenone, which is primarily extracted from the roots of plants in the Derris genus. The compound can be synthesized through various methods including thermal degradation and chemical modification of rotenone. Studies indicate that this compound exhibits significant structural changes that enhance its biological properties compared to its parent compound .

1. Neurotoxicity

This compound shares similar neurotoxic properties with rotenone, affecting dopaminergic neurons and contributing to models of Parkinson's disease. Research indicates that exposure to this compound can lead to mitochondrial dysfunction and neuronal degeneration, which are pivotal in the pathogenesis of neurodegenerative diseases .

2. Anti-Inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of this compound. In vitro experiments demonstrated that this compound significantly inhibits nitric oxide (NO) production in LPS-induced RAW 264.7 macrophage cells. The inhibitory effect was dose-dependent, with notable activity observed at concentrations as low as 0.625 μM. The mechanism appears to involve modulation of inflammatory pathways, suggesting a potential therapeutic role for this compound in inflammatory conditions .

3. Anticancer Properties

This compound has been investigated for its anticancer effects, particularly through its ability to induce apoptosis in cancer cell lines. Studies have shown that it can inhibit cell proliferation and induce cell cycle arrest, making it a candidate for further research in cancer therapeutics .

Case Studies

Several case studies have explored the implications of this compound in both laboratory settings and potential clinical applications:

  • Neurodegeneration Models : In animal models, this compound has been utilized to induce parkinsonian-like symptoms, providing insights into its neurotoxic effects and the underlying mechanisms involved in dopaminergic neuron loss .
  • Inflammation Research : A study focusing on macrophage activation revealed that this compound could effectively reduce inflammatory markers, presenting it as a candidate for treating conditions characterized by chronic inflammation .

Comparative Analysis

The following table summarizes the biological activities and effects of this compound compared to its parent compound, rotenone:

Activity This compound Rotenone
NeurotoxicityHigh; induces mitochondrial dysfunctionVery high; linked to Parkinson's disease
Anti-inflammatorySignificant inhibition of NO productionModerate; less studied
AnticancerInduces apoptosis in cancer cellsLimited data available
SynthesisDerived from rotenone via oxidationNatural extraction from Derris species

Properties

CAS No.

3466-09-9

Molecular Formula

C23H20O6

Molecular Weight

392.4 g/mol

IUPAC Name

16,17-dimethoxy-6-prop-1-en-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),3(11),4(8),9,14,16,18-heptaen-12-one

InChI

InChI=1S/C23H20O6/c1-11(2)16-8-14-15(28-16)6-5-12-22(24)21-13-7-18(25-3)19(26-4)9-17(13)27-10-20(21)29-23(12)14/h5-7,9,16H,1,8,10H2,2-4H3

InChI Key

GFERNZCCTZEIET-UHFFFAOYSA-N

SMILES

CC(=C)C1CC2=C(O1)C=CC3=C2OC4=C(C3=O)C5=CC(=C(C=C5OC4)OC)OC

Isomeric SMILES

CC(=C)[C@H]1CC2=C(O1)C=CC3=C2OC4=C(C3=O)C5=CC(=C(C=C5OC4)OC)OC

Canonical SMILES

CC(=C)C1CC2=C(O1)C=CC3=C2OC4=C(C3=O)C5=CC(=C(C=C5OC4)OC)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Dehydrorotenone; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dehydrorotenone
Reactant of Route 2
Reactant of Route 2
Dehydrorotenone
Reactant of Route 3
Reactant of Route 3
Dehydrorotenone
Reactant of Route 4
Reactant of Route 4
Dehydrorotenone
Reactant of Route 5
Reactant of Route 5
Dehydrorotenone
Reactant of Route 6
Reactant of Route 6
Dehydrorotenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.